Lipophilicity Comparison: LogP of 2-(3-Methoxyphenyl)propan-1-ol vs. Positional Isomer
The target compound 2-(3-Methoxyphenyl)propan-1-ol exhibits a predicted LogP of 1.791 , indicating its lipophilicity. This value differs from the predicted LogP of 1.7565 for its positional isomer, 3-(3-methoxyphenyl)propan-1-ol [1].
Target: 1.791 vs Isomer: 1.7565
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | Predicted LogP: 1.791 |
| Comparator Or Baseline | 3-(3-methoxyphenyl)propan-1-ol (Positional Isomer) with predicted LogP: 1.7565 |
| Quantified Difference | ΔLogP = 0.0345 |
| Conditions | Computational prediction; vendor-provided data. |
Why This Matters
The quantifiable difference in LogP suggests a non-identical lipophilicity profile, which can affect solubility and chromatographic behavior, making it non-interchangeable with its isomer in analytical or synthetic workflows.
- [1] Chemsrc. (2016). 3-methoxy-3-phenyl-propan-1-ol (CAS 16510-81-9). Chemical Properties. Retrieved April 18, 2026. View Source
